molecular formula C10H4Cl2N2O B2597367 2,4-Dichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-95-1

2,4-Dichlorobenzofuro[3,2-D]pyrimidine

Cat. No.: B2597367
CAS No.: 160199-95-1
M. Wt: 239.06
InChI Key: PHHATHMJJOZFEK-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzofuro[3,2-D]pyrimidine is a heterocyclic compound with the molecular formula C10H4Cl2N2O It is characterized by a fused ring system that includes both benzofuran and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzofuro[3,2-D]pyrimidine typically involves the reaction of a suitable benzofuran derivative with a chlorinated pyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent under reflux conditions. For example, a mixture of a benzofuran derivative and phosphorus oxychloride is heated under reflux for several hours, followed by cooling and precipitation to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzofuro[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products may include amine or thiol derivatives of the original compound.

    Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives.

Scientific Research Applications

2,4-Dichlorobenzofuro[3,2-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chlorobenzofuro[3,2-D]pyrimidine
  • 4-Chlorobenzofuro[3,2-D]pyrimidine
  • Benzofuro[3,2-D]pyrimidine

Comparison: 2,4-Dichlorobenzofuro[3,2-D]pyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to its mono-chlorinated or non-chlorinated analogs. The dual chlorine substitution can enhance its ability to interact with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHATHMJJOZFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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